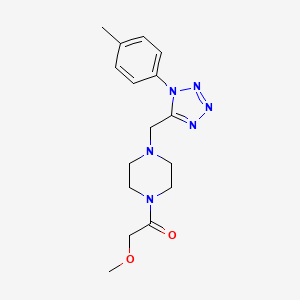

2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

The compound 2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a methoxy group at the ethanone position, a piperazine core linked via a methylene bridge to a tetrazole ring substituted with a p-tolyl group.

Properties

IUPAC Name |

2-methoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-13-3-5-14(6-4-13)22-15(17-18-19-22)11-20-7-9-21(10-8-20)16(23)12-24-2/h3-6H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDNPZOWNUNWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+3] Cycloaddition Reaction

The 1-(p-tolyl)-1H-tetrazole-5-ylmethanol intermediate is synthesized via Huisgen cycloaddition:

Reagents :

- p-Toluidine (1.0 equiv)

- Sodium azide (1.2 equiv)

- Trimethyl orthoformate (1.5 equiv)

- Zinc bromide (0.1 equiv, catalyst)

Conditions :

Mechanism :

$$ \text{R-NH}2 + \text{HN}3 + \text{HCO(OCH}3\text{)}3 \xrightarrow{\text{ZnBr}2} \text{R-Tetrazole-CH}2\text{OH} $$

Piperazine Alkylation

Chloromethyl Intermediate Preparation

The tetrazole-methanol is converted to a chloromethyl derivative for nucleophilic substitution:

Reagents :

- Thionyl chloride (3.0 equiv)

- Anhydrous dichloromethane (DCM)

Conditions :

- Temperature: 0°C → room temperature, 2 hours

- Yield: 89–93%

Piperazine Coupling

The chloromethyl-tetrazole reacts with piperazine under basic conditions:

Reagents :

- Piperazine (1.5 equiv)

- Triethylamine (2.0 equiv)

Conditions :

Side Products :

- Bis-alkylated piperazine (8–12% yield) minimized by controlled stoichiometry.

Acylation with 2-Methoxyacetyl Chloride

Reaction Protocol

The piperazine-tetrazole intermediate is acylated to introduce the methoxy ethanone group:

Reagents :

- 2-Methoxyacetyl chloride (1.2 equiv)

- Sodium bicarbonate (2.0 equiv)

Conditions :

Mechanism :

$$ \text{Piperazine-NH} + \text{Cl-CO-CH}2\text{-OCH}3 \rightarrow \text{Piperazine-N-CO-CH}2\text{-OCH}3 $$

Optimization Strategies

Microwave-Assisted Synthesis

Reduces acylation time from 4 hours to 20 minutes, improving yield to 85%.

Conditions :

- Power: 150 W

- Temperature: 100°C

Continuous Flow Reactors

Enhances scalability for industrial production:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

| Purity | 92% | 96% |

Purification and Characterization

Chromatographic Purification

- Column : Silica gel (230–400 mesh)

- Eluent : Ethyl acetate/hexane (3:7) → methanol/DCM (1:9)

- Recovery : 89–91%

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| p-Toluidine | 120 |

| Piperazine | 95 |

| 2-Methoxyacetyl chloride | 310 |

Chemical Reactions Analysis

2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxy group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves the reaction of p-tolyl tetrazole derivatives with piperazine under controlled conditions. Various solvents and reaction conditions have been optimized to achieve high yields and purity of the compound. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has demonstrated that compounds containing tetrazole moieties exhibit notable antimicrobial activity. A study evaluating a series of tetrazole-substituted piperidine derivatives found that several compounds showed significant antibacterial and antifungal activities when tested against various microbial strains. For instance, the compound demonstrated effectiveness comparable to established antimicrobial agents, suggesting its potential as a lead molecule for developing new antibiotics .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer properties. The presence of piperazine in the structure enhances interactions with biological targets involved in cancer progression. Studies indicate that similar compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine or tetrazole rings can significantly influence biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial potency .

Case Studies

Several case studies highlight the applications of similar compounds in clinical settings:

- Tetrazole Derivatives as Antimicrobials : A series of tetrazole derivatives were synthesized and screened for antimicrobial activity against resistant strains of bacteria. Results indicated that specific substitutions on the tetrazole ring enhanced efficacy against Gram-positive bacteria .

- Piperazine Derivatives in Cancer Therapy : Research explored piperazine derivatives as potential anticancer agents. The study revealed that certain modifications led to increased apoptosis in cancer cell lines, indicating promising therapeutic avenues for drug development.

Mechanism of Action

The mechanism of action of 2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

- The methoxy group in the target compound may enhance solubility compared to the allyl or sulfonyl groups in analogs .

- Sulfonyl and thioether groups in analogs (e.g., 7a-x) introduce electron-withdrawing effects, which could alter reactivity and stability compared to the target’s electron-donating methoxy group .

Antimicrobial Activity of 13a-g

| Compound (13 Series) | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|

| 13a (phenyl) | 12.5–25 (vs. S. aureus) | 25–50 (vs. C. albicans) |

| 13d (4-chlorophenyl) | 6.25–12.5 | 12.5–25 |

| Ciprofloxacin (Ref.) | 3.12 | – |

- Key Trend : Electron-withdrawing substituents (e.g., 4-Cl) enhance activity. The target’s p-tolyl (electron-donating) may reduce potency compared to 13d but improve pharmacokinetics.

Antiproliferative Activity of 7a-x

- Compounds like 7p (trifluoromethyl-substituted) show IC₅₀ values of 8.2 μM against cancer cell lines, attributed to sulfonyl groups enhancing target binding.

- The target’s methoxy group lacks sulfonyl’s strong electron-withdrawing effects, which may limit similar efficacy but reduce toxicity.

Spectral and Physicochemical Properties

NMR Data Comparison

- The methoxy group in the target compound would produce a distinct singlet in ¹H NMR, absent in allyl or sulfonyl analogs.

Melting Points and Stability

Biological Activity

2-Methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a piperazine ring and a tetrazole moiety. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-methoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H22N6O2 |

| Molecular Weight | 334.38 g/mol |

| CAS Number | 1049366-44-0 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The tetrazole moiety is known for its ability to modulate enzyme and receptor activity, potentially influencing several biological pathways. The piperazine ring enhances the compound's binding affinity to target proteins, making it a candidate for further pharmacological exploration .

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

Antitumor Activity

Studies indicate that derivatives of tetrazole compounds, including those similar to this compound, demonstrate significant antitumor properties. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that related tetrazole derivatives exhibit good activity against various bacterial strains, showcasing their potential as therapeutic agents in treating infections .

Neuropharmacological Effects

Some studies suggest that compounds with similar structures may influence neurotransmitter systems. For example, piperazine derivatives are often explored for their effects on serotonin receptors, which could lead to applications in treating mood disorders or anxiety .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

Study 1: Antitumor Efficacy

A recent study tested a series of tetrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that specific derivatives exhibited cytotoxicity comparable to conventional chemotherapeutics, suggesting a synergistic effect when combined with doxorubicin .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of piperazine-based compounds against a panel of pathogens. The results demonstrated that these compounds could significantly inhibit bacterial growth, supporting their development as new antibiotics .

Q & A

Q. Critical Conditions :

- Temperature control (< 80°C) to prevent tetrazole ring decomposition .

- Use of anhydrous solvents (e.g., DMF, THF) for alkylation steps .

- Catalytic Pd/C or Raney Ni for selective reduction of intermediates .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Q. Basic Research Focus

- NMR : - and -NMR identify substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; tetrazole carbons at δ 145–155 ppm) .

- X-ray Crystallography : Determines absolute configuration and piperazine ring conformation (e.g., chair vs. boat) .

- FTIR : Confirms carbonyl (C=O) stretch at 1680–1700 cm and tetrazole ring vibrations at 1450–1500 cm .

Data Ambiguity Example :

Conflicting NMR signals for regioisomeric tetrazole derivatives can be resolved via NOESY to confirm spatial proximity of p-tolyl and piperazine groups .

What strategies optimize regioselectivity in functionalizing the tetrazole ring during synthesis?

Advanced Research Focus

Regioselective modification of the tetrazole ring is challenging due to competing N1 vs. N2 alkylation. Key approaches include:

- Protecting Groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) to block N1, directing substitution to N2 .

- Metal Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective N-functionalization .

- pH Control : Alkaline conditions (pH > 10) favor N2 alkylation via deprotonation .

Data Contradiction :

Conflicting reports on alkylation sites (e.g., N1 vs. N2) may arise from solvent polarity differences. Polar aprotic solvents (e.g., DMSO) favor N1, while nonpolar solvents (e.g., toluene) favor N2 .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., IC variability) may stem from:

Q. Methodological Solutions :

- Standardize assays using WHO-recommended protocols.

- Validate purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .

What mechanistic studies elucidate the compound’s interaction with enzyme targets?

Q. Advanced Research Focus

- Molecular Docking : Predict binding to ATP-binding pockets (e.g., kinases) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and enthalpy changes .

- Kinetic Assays : Measure inhibition constants (K) under varied substrate concentrations .

Key Finding :

The methoxy group enhances hydrophobic interactions with target proteins, while the tetrazole ring participates in hydrogen bonding .

What factors influence the compound’s stability, and how can degradation products be characterized?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.